

# Application Note: High-Performance Liquid Chromatography (HPLC) for Suberic Acid Analysis

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## Compound of Interest

Compound Name: *Suberic acid*

Cat. No.: *B032711*

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## Abstract

This application note details a robust and sensitive method for the quantitative analysis of **suberic acid** using reverse-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection. Due to the lack of a significant chromophore in **suberic acid**, a pre-column derivatization step using 9-anthryldiazomethane (ADAM) is employed to yield a highly fluorescent derivative, enabling trace-level detection and quantification. This method is applicable to various sample matrices, including biological fluids and pharmaceutical formulations, with appropriate sample preparation.

## Introduction

**Suberic acid** (octanedioic acid) is an eight-carbon dicarboxylic acid that serves as an important biomarker in certain metabolic disorders and has applications in the synthesis of polymers and pharmaceuticals. Accurate and reliable quantification of **suberic acid** is crucial for both clinical diagnostics and quality control in industrial processes. High-performance liquid chromatography (HPLC) offers a powerful analytical tool for this purpose. This document provides a detailed protocol for the analysis of **suberic acid**, including sample preparation, derivatization, HPLC conditions, and method performance characteristics.

## Experimental Protocols

### Materials and Reagents

- **Suberic Acid** Standard ( $\geq 99\%$  purity)
- 9-anthryldiazomethane (ADAM)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid (LC-MS grade)
- Diethyl Ether
- Sample Matrix (e.g., urine, plasma, pharmaceutical formulation)

### Sample Preparation (Biological Fluids)

- **Extraction:** To 1 mL of the sample (e.g., urine), add 2 mL of diethyl ether.
- **Vortex:** Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
- **Centrifugation:** Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- **Collection:** Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
- **Evaporation:** Evaporate the diethyl ether to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in 100  $\mu\text{L}$  of acetonitrile for derivatization.

### Standard Solution Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh and dissolve 10 mg of **suberic acid** in 10 mL of acetonitrile.
- **Working Standards:** Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1  $\mu\text{g/mL}$  to 50  $\mu\text{g/mL}$ .

## Derivatization Protocol

- **Reaction Setup:** To the reconstituted sample extract or 100  $\mu$ L of each working standard, add 100  $\mu$ L of 0.1% (w/v) 9-anthryldiazomethane (ADAM) in acetonitrile.
- **Incubation:** Vortex the mixture and incubate at room temperature for 1 hour in the dark.
- **Termination:** The reaction is complete after 1 hour, and the sample is ready for HPLC analysis.

## HPLC Conditions

- **Instrument:** Agilent 1260 Infinity II LC System or equivalent
- **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m)
- **Mobile Phase A:** Water with 0.1% Formic Acid
- **Mobile Phase B:** Acetonitrile with 0.1% Formic Acid
- **Gradient Elution:**
  - 0-5 min: 60% B
  - 5-15 min: 60% to 90% B
  - 15-20 min: 90% B
  - 20.1-25 min: 60% B (re-equilibration)
- **Flow Rate:** 1.0 mL/min
- **Injection Volume:** 10  $\mu$ L
- **Column Temperature:** 30  $^{\circ}$ C
- **Fluorescence Detector:**
  - **Excitation Wavelength:** 365 nm

- Emission Wavelength: 412 nm

## Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC method for **suberic acid** analysis.

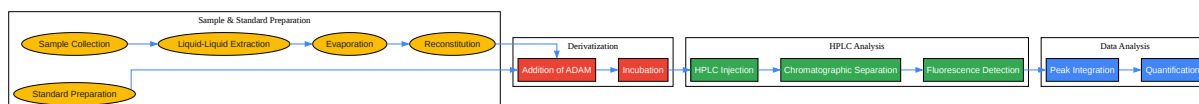
Parameter	Result
Retention Time (min)	~12.5
Linearity (R <sup>2</sup> )	>0.999
Range (µg/mL)	0.1 - 50
Limit of Detection (LOD) (µg/mL)	0.03
Limit of Quantification (LOQ) (µg/mL)	0.1

Table 1: Method Performance Characteristics

Parameter	Result
Intra-day Precision (%RSD)	< 3%
Inter-day Precision (%RSD)	< 5%
Accuracy (Recovery %)	95 - 105%
Recovery from Urine	>90% <sup>[1]</sup>

Table 2: Precision, Accuracy, and Recovery

## Visualizations



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Caption: Experimental workflow for **suberic acid** analysis by HPLC.

## Discussion

The described HPLC method with fluorescence detection provides a highly sensitive and selective means for the quantification of **suberic acid**. The pre-column derivatization with 9-anthryldiazomethane is a critical step that enhances the detectability of the otherwise non-chromophoric **suberic acid**. The sample preparation procedure involving liquid-liquid extraction is effective for isolating dicarboxylic acids from complex biological matrices, with recoveries reported to be above 90%.<sup>[1]</sup>

The method exhibits excellent linearity over a wide concentration range, allowing for the analysis of samples with varying levels of **suberic acid**. The low limits of detection and quantification make this method suitable for trace analysis. The precision and accuracy of the method are within acceptable limits for bioanalytical and pharmaceutical quality control applications.

## Conclusion

This application note provides a detailed and validated HPLC method for the analysis of **suberic acid**. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC instrumentation with a fluorescence detector. The method's high sensitivity, specificity, and reliability make it a valuable tool for researchers, scientists, and drug development professionals.

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## References

- 1. Measurements of urinary adipic acid and suberic acid using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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